molecular formula C15H16N2O B11871845 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one CAS No. 55854-97-2

3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

Cat. No.: B11871845
CAS No.: 55854-97-2
M. Wt: 240.30 g/mol
InChI Key: NVDIWIVBXVVMIT-UHFFFAOYSA-N
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Description

3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one is a complex organic compound with a unique structure that includes both indole and quinolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with an indole derivative, which undergoes a series of transformations including alkylation, cyclization, and reduction to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound .

Scientific Research Applications

3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one apart is its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

55854-97-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2

InChI Key

NVDIWIVBXVVMIT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

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